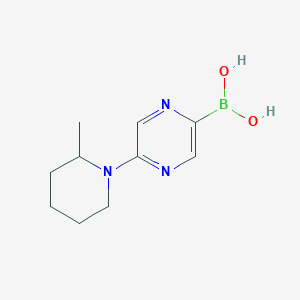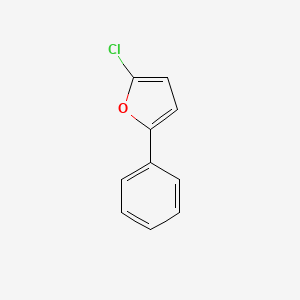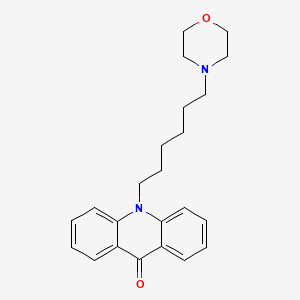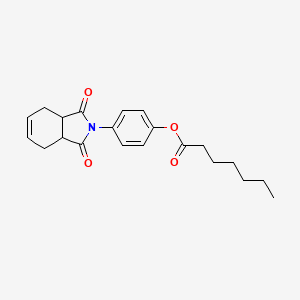
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid is an organoboron compound with the molecular formula C10H16BN3O2 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The process is optimized for high yield and purity, often involving automated systems and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into different functionalized pyrazine compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is often a biaryl compound, which is valuable in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid has several scientific research applications:
Chemistry: It is used as a reagent in cross-coupling reactions to form complex organic molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Mecanismo De Acción
The mechanism of action of 5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. This process is often catalyzed by palladium, which plays a crucial role in the transmetalation step of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.
4-Methylphenylboronic acid: A compound with similar reactivity but different substituents.
2-Pyridylboronic acid: Used in the synthesis of heterocyclic compounds.
Uniqueness
5-(2-Methylpiperidin-1-yl)pyrazine-2-boronic acid is unique due to its specific structure, which combines a pyrazine ring with a piperidine moiety. This structure imparts distinct reactivity and selectivity in chemical reactions, making it valuable for the synthesis of complex organic molecules .
Propiedades
Número CAS |
1315353-37-7 |
|---|---|
Fórmula molecular |
C10H16BN3O2 |
Peso molecular |
221.07 g/mol |
Nombre IUPAC |
[5-(2-methylpiperidin-1-yl)pyrazin-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BN3O2/c1-8-4-2-3-5-14(8)10-7-12-9(6-13-10)11(15)16/h6-8,15-16H,2-5H2,1H3 |
Clave InChI |
TWEZIKNWKONLHL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(C=N1)N2CCCCC2C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14133714.png)



![2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B14133731.png)

![Ethyl 3-[(azidoacetyl)amino]benzoate](/img/structure/B14133745.png)


![3-(Thiophen-3-yl)benzo[b]thiophene](/img/structure/B14133779.png)

![N'-(3-Chlorophenyl)-N-methyl-N-[2-methyl-1-(methylsulfanyl)propyl]urea](/img/structure/B14133789.png)
![3-[4-(Trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B14133802.png)

